molecular formula C10H10ClF2NO2 B14060915 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one

Cat. No.: B14060915
M. Wt: 249.64 g/mol
InChI Key: AHABHVFUUYBKDB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one is a chemical compound with a molecular formula of C10H10ClF2NO2 This compound is characterized by the presence of an amino group, a difluoromethoxy group, and a chloropropanone moiety

Preparation Methods

The synthesis of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-(difluoromethoxy)benzene with 3-chloropropanone under specific reaction conditions. The reaction typically requires a catalyst and may be conducted in an organic solvent such as dichloromethane or ethanol. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents. .

Scientific Research Applications

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Amino-2-(difluoromethoxy)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.64 g/mol

IUPAC Name

1-[5-amino-2-(difluoromethoxy)phenyl]-3-chloropropan-1-one

InChI

InChI=1S/C10H10ClF2NO2/c11-4-3-8(15)7-5-6(14)1-2-9(7)16-10(12)13/h1-2,5,10H,3-4,14H2

InChI Key

AHABHVFUUYBKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)CCCl)OC(F)F

Origin of Product

United States

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